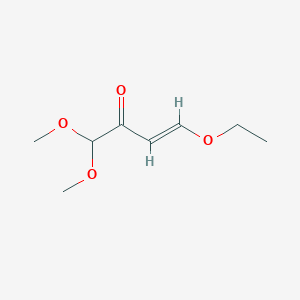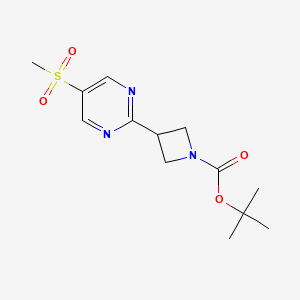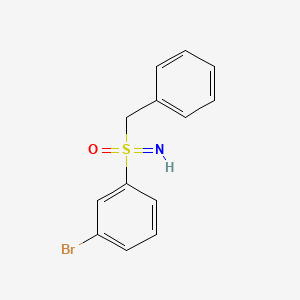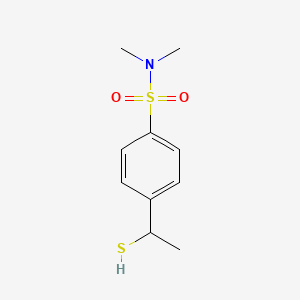
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate is a chemical compound with the molecular formula C12H13F2NO3 and a molecular weight of 257.2 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and pharmacology.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,4-difluoro-2-formylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate can be compared with similar compounds such as:
Tert-butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but lacks the difluoro substituents, which can affect its reactivity and biological activity.
Tert-butyl (3-formylphenyl)carbamate: This compound also lacks the difluoro substituents and has different chemical properties and applications.
Tert-butyl (4-bromobutyl)carbamate: This compound has a different substituent (bromobutyl) and is used in different synthetic applications.
Eigenschaften
Molekularformel |
C12H13F2NO3 |
|---|---|
Molekulargewicht |
257.23 g/mol |
IUPAC-Name |
tert-butyl N-(3,4-difluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
InChI-Schlüssel |
KJSHLMIOGHDRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B13489112.png)


![N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13489121.png)



![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13489146.png)




![1-Iodo-3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13489188.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid](/img/structure/B13489197.png)
